An In-depth Technical Guide to Ethyl 2-(2-aminothiazol-5-yl)acetate Hydrochloride
An In-depth Technical Guide to Ethyl 2-(2-aminothiazol-5-yl)acetate Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. As a derivative of the privileged 2-aminothiazole scaffold, this compound serves as a versatile precursor for a wide array of biologically active molecules. This guide provides a comprehensive overview of its fundamental properties, including its chemical structure, physicochemical characteristics, reactivity profile, and established analytical methodologies. By synthesizing technical data with practical insights, this document aims to equip researchers and drug development professionals with the core knowledge required to effectively utilize this important chemical entity in their work.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring is a cornerstone motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] Its prevalence in numerous FDA-approved drugs and clinical candidates underscores its importance as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. Thiazole derivatives are known to exhibit anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties, among others.[2] Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride captures the essential features of this scaffold, functionalized with a reactive ethyl acetate side chain that provides a convenient handle for further chemical elaboration. Its hydrochloride salt form enhances stability and improves handling characteristics, making it an ideal starting material for complex synthetic campaigns.
Chemical Identity and Structure
A precise understanding of the molecule's structure is fundamental to its application.
-
IUPAC Name: ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrochloride[3]
-
CAS Number: 383672-45-5[4]
-
Molecular Formula: C₇H₁₁ClN₂O₂S[3]
-
Molecular Weight: 222.70 g/mol
The structure consists of a five-membered thiazole ring containing sulfur and nitrogen heteroatoms. A primary amino group is substituted at the C2 position, and an ethyl acetate group is attached via a methylene bridge at the C5 position. The hydrochloride salt is typically formed by protonation of the endocyclic thiazole nitrogen or the exocyclic amino group, enhancing the compound's crystallinity and solubility in polar solvents.
Physicochemical and Handling Properties
The physical and chemical properties of a reagent dictate its storage, handling, and application in experimental work.
| Property | Value | Source |
| Physical Form | Solid, typically a powder. | [5] |
| Purity | Commercially available with ≥98% purity. | [6] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [6] |
| Solubility | The hydrochloride salt form suggests solubility in polar solvents like water, methanol, and DMSO. |
Stability and Storage Insights
The recommended storage conditions—refrigerated, inert atmosphere, and protected from light—are critical for preventing degradation.[6]
-
Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis under either acidic or basic conditions, which would yield the corresponding carboxylic acid. This is particularly relevant when formulating aqueous stock solutions.
-
Oxidation: The primary amino group and the electron-rich thiazole ring can be susceptible to oxidation upon prolonged exposure to air and light, leading to discoloration and the formation of impurities.
-
Expert Recommendation: For maximum reproducibility, it is advised to use the material shortly after purchase and to store it in small, tightly sealed aliquots under argon or nitrogen to minimize exposure to air and moisture.
Synthesis and Chemical Reactivity
General Synthetic Pathway
While multiple synthetic routes exist, derivatives of 2-aminothiazole are often prepared via the Hantzsch thiazole synthesis or variations thereof.[7][8] The synthesis of the 5-substituted isomer, Ethyl 2-(2-aminothiazol-5-yl)acetate, involves the cyclocondensation of thiourea with an appropriate α-halocarbonyl compound bearing the acetate functionality at the beta position. The resulting free base is then treated with hydrochloric acid to yield the final salt.
Caption: Generalized synthetic workflow for Ethyl 2-(2-aminothiazol-5-yl)acetate HCl.
Reactivity Profile: A Chemist's Perspective
The molecule possesses three primary points of reactivity, making it a highly versatile synthetic intermediate:
-
The C2-Amino Group: This primary amine is a potent nucleophile. It readily participates in acylation, alkylation, and condensation reactions, allowing for the introduction of diverse side chains. This is a common strategy for modulating the pharmacological properties of the final compound.
-
The Ethyl Ester: The ester functionality can be easily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, it can undergo transesterification or reduction to the primary alcohol.
-
The Methylene Bridge: The CH₂ group situated between the thiazole ring and the carbonyl is activated and can be a site for C-H functionalization under specific conditions.
Applications in Drug Discovery
This compound is not merely a laboratory chemical; it is a validated starting point for pharmacologically relevant molecules. It is a key reagent used in the preparation of antitrypanosomal agents and various penicillin derivatives.[9] The 2-aminothiazole core is integral to a number of kinase inhibitors, and the ethyl acetate "handle" provides a straightforward vector for building out molecular complexity to achieve desired potency and selectivity.
Analytical Methodologies for Quality Control
Ensuring the purity and identity of starting materials is a non-negotiable aspect of scientific research. A multi-pronged analytical approach is required for full characterization.
Caption: A typical quality control workflow for starting material validation.
Protocol: Purity Determination by Reverse-Phase HPLC
This protocol describes a self-validating method for assessing the purity of Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride.
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Causality: TFA is used as an ion-pairing agent to sharpen peak shape for the basic analyte.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
-
System Suitability (Trustworthiness):
-
Before sample analysis, perform five replicate injections of the sample.
-
The relative standard deviation (RSD) for the peak area of the main analyte should be ≤ 2.0%. This validates the system's precision.
-
-
Data Analysis:
-
Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
-
Expected Spectroscopic Profile
-
¹H NMR: Expect characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm), a singlet for the methylene protons (~3.8 ppm), a singlet for the thiazole proton (~7.0 ppm), and a broad singlet for the two amino protons. The exact chemical shifts may vary depending on the solvent (e.g., DMSO-d₆).
-
Mass Spectrometry (MS): In ESI+ mode, the spectrum should show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺).
-
Infrared (IR) Spectroscopy: Key stretches include N-H (amine), C=O (ester), C=N, and C-S bonds, confirming the presence of the principal functional groups.
Safety and Handling
Proper laboratory practice is essential when handling any chemical reagent.
| Hazard Class | GHS Statement | Precautionary Code | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P301+P312 | [10] |
| Skin Irritation | H315: Causes skin irritation | P302+P352 | [10] |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338 | [10] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261 |
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride is a high-value chemical tool for researchers in organic synthesis and drug discovery. Its well-defined structure, predictable reactivity, and commercial availability make it an attractive starting point for constructing complex molecular architectures. A thorough understanding of its properties, handling requirements, and analytical characterization, as outlined in this guide, is the first step toward leveraging its full potential in the laboratory.
References
-
PubChem. (n.d.). Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
-
National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1416. Retrieved from [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
ScienceDirect. (n.d.). The role of thiazole acetate derivatives on isolated heart and blood vessels in experimental rats. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The role of thiazole acetate derivatives on isolated heart and blood vessels in experimental rats - Journal of King Saud University - Science [jksus.org]
- 3. Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride | C7H11ClN2O2S | CID 71299020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 383672-45-5|Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride|BLD Pharm [bldpharm.com]
- 5. ethyl 2-amino-2-(1,2-thiazol-5-yl)acetate hydrochloride | 2287262-53-5 [sigmaaldrich.cn]
- 6. chemscene.com [chemscene.com]
- 7. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ETHYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE HYDROCHLORIDE | 76629-17-9 [chemicalbook.com]
- 10. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | C10H20ClNO2 | CID 12603945 - PubChem [pubchem.ncbi.nlm.nih.gov]
